![molecular formula C11H22N2O B1394802 4-[2-(3-Piperidinyl)ethyl]morpholine CAS No. 1219979-45-9](/img/structure/B1394802.png)
4-[2-(3-Piperidinyl)ethyl]morpholine
Overview
Description
“4-[2-(3-Piperidinyl)ethyl]morpholine” is a chemical compound with the molecular formula C11H22N2O . It is also known by other names such as “ASINEX-REAG BAS 13149377”, “4- morpholine”, “BAS 13149377”, “NSC113475”, and "ST5295123" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Anticoccidial Agents
- Application : Derivatives of diaryl-(4-piperidinyl)-pyrrole with cyclic amine substituents, including morpholine derivatives, have been synthesized and evaluated for their potential as broad-spectrum anticoccidial agents. Morpholine derivatives, in particular, demonstrated enhanced potency and broad-spectrum anticoccidial activities in feed (Liang et al., 2008).
Heterocyclic Chemistry
- Application : In the field of heterocyclic chemistry, morpholine derivatives have been explored for their potential in various synthetic pathways. For instance, the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with bases involved the use of morpholine as a key reactant (Yamagata et al., 1993).
Synthesis of Benzofuro[3,2‐d]pyrimidines
- Application : Research into the synthesis of benzofuro[3,2‐d]pyrimidines involved the reaction of specific compounds with alicyclic amines like piperidine and morpholine. These synthesized compounds were evaluated for their antibacterial and antifungal activities (Bodke & Sangapure, 2003).
Crystal Structures of Substituted Pyridinecarboxylates
- Application : In the study of crystal structures, substituted pyridinecarboxylates including ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate were synthesized. The morpholine ring in these compounds exhibited a distorted chair configuration (Shalaby et al., 2014).
Enamine Derivatives of Lapachol
- Application : The synthesis of enamine derivatives of natural compound lapachol involved the use of morpholine. The biological activities of these products were evaluated against various biological targets (Oliveira et al., 2002).
Palladium(II) Complexes as Catalysts
- Application : Palladium(II) complexes with morpholine/piperidine have been synthesized and characterized. These complexes showed promise as catalysts in the Heck reaction, indicating their potential in organic synthesis (Singh et al., 2013).
Synthesis of 1,4-Oxathiocines and Thiopyrans
- Application : Research on the synthesis of 1,4-oxathiocines and thiopyrans involved the reaction of morpholinyl- and piperidinyl-substituted compounds, demonstrating the utility of these substances in the synthesis of complex heterocyclic structures (Yamagata et al., 2006).
Palladiumd(II) Complexes in Heck Coupling
- Application : Palladium(II) complexes with morpholine/piperidine ligands have been used in Heck coupling reactions, achieving significant conversion rates and demonstrating their efficacy in organic synthesis (Singh et al., 2012).
Future Directions
properties
IUPAC Name |
4-(2-piperidin-3-ylethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSFAURTJRJEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291424 | |
Record name | 4-[2-(3-Piperidinyl)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219979-45-9 | |
Record name | 4-[2-(3-Piperidinyl)ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(3-Piperidinyl)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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